![molecular formula C25H27NO5 B14095025 2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095025.png)
2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the hydroxyethyl and methylbutoxyphenyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
化学反応の分析
Types of Reactions
2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of different substituents on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activities. The compound’s structure allows it to bind to these targets, modulating their function and leading to the observed effects.
類似化合物との比較
Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, known for their diverse biological activities.
Chromeno Derivatives: Compounds with the chromeno structure, often used in medicinal chemistry.
Hydroxyethyl and Methylbutoxyphenyl Compounds: Molecules with similar functional groups, contributing to their chemical reactivity and biological properties.
Uniqueness
2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of the chromeno-pyrrole core with hydroxyethyl and methylbutoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C25H27NO5 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27NO5/c1-15(2)9-12-30-18-6-4-5-17(14-18)22-21-23(28)19-13-16(3)7-8-20(19)31-24(21)25(29)26(22)10-11-27/h4-8,13-15,22,27H,9-12H2,1-3H3 |
InChIキー |
RUVOJCOWVJNRFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=CC=C4)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14094946.png)
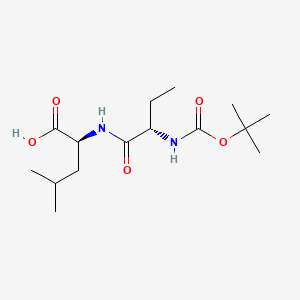
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14094957.png)
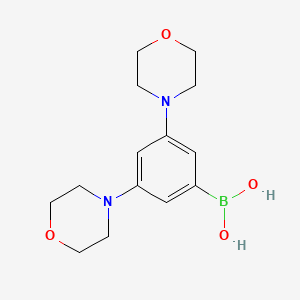
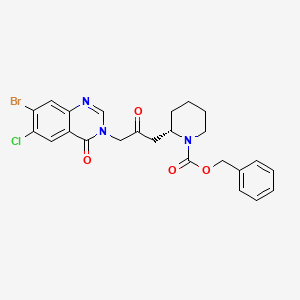
![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094970.png)
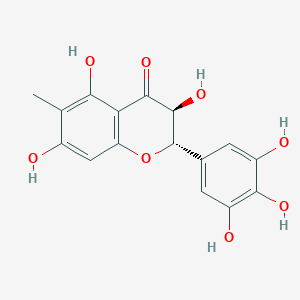
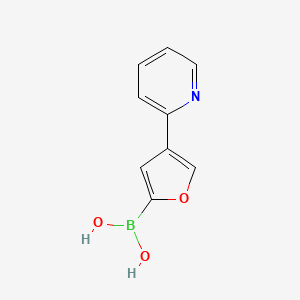
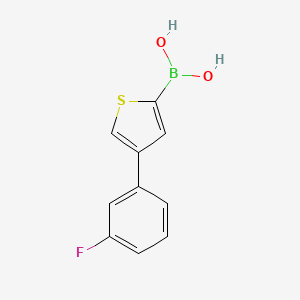
![1-(3-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094998.png)

![5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095005.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095008.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14095011.png)
